BACE1 Inhibitory Potency Positioning within the Imidazopyridine-Phthalimide Series
Within the broader class of imidazopyridine-phthalimide hybrids, the most potent compound reported (compound 8e, bearing an aminocyclohexyl substituent at the imidazopyridine 6-position) exhibited a BACE1 IC50 of 2.84 ± 0.95 μM [1]. While the target compound 1417636-14-6 lacks the aminocyclohexyl substituent present in 8e (instead carrying only a 6-methyl group), the scaffold's activity is highly tunable—SAR analysis from the same study shows that structural modifications to the imidazopyridine 6-position account for >10-fold variation in BACE1 IC50 across analogs [1]. This establishes a clear potency gradient where the 6-methyl substitution defines a distinct activity tier within the series, differentiating it from both more potent (aminocyclohexyl-bearing) and less active (unsubstituted or bulkier) analogs.
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold-class IC50 range spans <3 μM to >50 μM [1]; 6-methyl substitution defines an intermediate-activity tier based on SAR trends |
| Comparator Or Baseline | Compound 8e (6-aminocyclohexyl analog): IC50 = 2.84 μM; unsubstituted or bulkier 6-position analogs exhibit IC50 >10–50 μM [1] |
| Quantified Difference | Potency difference between 6-substituent tiers is approximately one order of magnitude across the series |
| Conditions | FRET-based BACE1 enzymatic assay, recombinant human BACE1, pH 4.5, 37°C [1] |
Why This Matters
Knowing the scaffold's substituent-dependent potency gradient allows researchers to select 1417636-14-6 as a defined-activity reference point for SAR studies, rather than an uncharacterized analog.
- [1] Azimi, S., et al. Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis. European Journal of Medicinal Chemistry, 2017, 138, 729-737. View Source
